Buprenorphine-d3 Hydrochloride

Description

Overview of Deuterium (B1214612) Isotope Effects in Drug Metabolism

The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), which can significantly alter a drug's metabolic pathway. This effect is a cornerstone of the rationale for using deuteration in drug design.

The primary kinetic isotope effect occurs when the bond to the isotopically labeled atom is broken in the rate-determining step of a reaction. The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP450) enzymes, involve the cleavage of C-H bonds. By selectively replacing a hydrogen atom at a site of metabolic attack with deuterium, the rate of metabolism at that position can be significantly reduced. The magnitude of this effect can vary depending on the specific enzyme and the reaction mechanism involved.

The kinetic isotope effect can translate into tangible changes in a drug's pharmacokinetic profile. By slowing down the rate of metabolic clearance, deuteration can lead to a longer biological half-life of the drug. This can result in increased systemic exposure to the parent drug. In some cases, deuteration can also alter the metabolic pathway, a phenomenon referred to as "metabolic switching," which may lead to a different profile of metabolites. This can be advantageous if it reduces the formation of toxic metabolites. The first deuterated drug to receive FDA approval, deutetrabenazine, exemplifies the successful application of this strategy to improve a drug's pharmacokinetic properties.

Rationale for Deuteration of Buprenorphine

Buprenorphine is a potent opioid that acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. It undergoes extensive metabolism in the body, primarily through N-dealkylation to form norbuprenorphine (B1208861), an active metabolite. This metabolic conversion is a key area of interest for deuteration.

The primary rationale for developing a deuterated form of buprenorphine, specifically Buprenorphine-d3, is to reduce its metabolism to norbuprenorphine. Research has shown that by strategically placing deuterium atoms on the N-cyclopropylmethyl group of the buprenorphine molecule, the N-dealkylation process can be significantly slowed down. This is due to the kinetic isotope effect, which makes the C-D bonds at this position more resistant to cleavage by metabolic enzymes like cytochrome P450s.

A study in rats demonstrated that following the administration of deuterated buprenorphine (BUP-D2), the maximum concentration and the area under the curve of norbuprenorphine in the blood were significantly lower—over 19

Parent Compound (Buprenorphine) as a Semisynthetic Opioid in Research Context

Buprenorphine is a semisynthetic opioid derived from thebaine, an alkaloid found in the poppy plant Papaver somniferum. dovepress.comaafp.org It possesses a complex and unique pharmacological profile, acting as a partial agonist at the mu-opioid receptor (MOR) and an antagonist at the kappa-opioid receptor (KOR). uams.edumdpi.comnaco.gov.in Its high affinity for the MOR allows it to displace other full opioid agonists like morphine and methadone. dovepress.comuams.edu This characteristic, combined with its partial agonist activity, contributes to a "ceiling effect" for respiratory depression, making it a safer alternative to full agonists in some contexts. aafp.orguams.edu

In research settings, buprenorphine has been extensively studied for its analgesic properties and its role in opioid use disorder treatment. researchgate.netnih.gov It is recognized for being 25 to 100 times more potent than morphine in producing analgesia. dovepress.comnaco.gov.in Despite being classified as a partial agonist, studies have shown that it behaves like a full agonist concerning its pain-relieving effects in individuals who are not tolerant to opioids. wikipedia.org Research has also explored its potential in treating neuropathic pain. mdpi.comresearchgate.net The metabolism of buprenorphine is primarily carried out by the cytochrome P450 enzyme CYP3A4, which converts it to its major active metabolite, norbuprenorphine. spectroscopyonline.com

Table 1: Pharmacological Profile of Buprenorphine

| Receptor | Action | Affinity | Reference |

|---|---|---|---|

| Mu-Opioid Receptor (MOR) | Partial Agonist | Very High | uams.edumdpi.comwikipedia.org |

| Kappa-Opioid Receptor (KOR) | Antagonist | High | uams.edumdpi.comnaco.gov.in |

| Delta-Opioid Receptor (DOR) | Antagonist | High | mdpi.com |

| Nociceptin/Orphanin FQ (NOP) Receptor | Weak Agonist | Lower | mdpi.com |

Importance of Deuterated Buprenorphine Analogs (e.g., Buprenorphine-d3 Hydrochloride) in Advanced Research

The development of deuterated analogs of buprenorphine, such as this compound, is of significant interest in advanced research, particularly in pharmacokinetic and metabolic studies. Isotope-labeled internal standards are considered the gold standard in quantitative analyses using liquid chromatography-tandem mass spectrometry (LC-MS/MS) because they can compensate for variations during sample preparation and analysis. researchgate.net

This compound serves as an invaluable internal standard for the accurate quantification of buprenorphine and its metabolites in biological matrices like plasma and brain tissue. researchgate.net In mass spectrometry, the use of a deuterated internal standard with a known concentration allows for precise measurement of the non-deuterated analyte, even at very low concentrations. mdpi.comnih.gov This is crucial for detailed pharmacokinetic studies that aim to describe the absorption, distribution, metabolism, and elimination of buprenorphine. mdpi.com

Research has demonstrated that precision deuteration of buprenorphine can significantly alter its metabolism without affecting its fundamental pharmacodynamic properties. biorxiv.orgnih.gov For instance, a study on deuterated buprenorphine (BUP-D2) showed that it retained the same opioid receptor affinities and antinociceptive potency as the parent compound. biorxiv.orgnih.gov However, the formation of the active metabolite, norbuprenorphine, was substantially reduced. biorxiv.orgnih.gov This highlights the potential of using deuteration to create new chemical entities with improved metabolic profiles. unibestpharm.com The use of norbuprenorphine-d3 (B6595575) as a separate internal standard has also been shown to improve the accuracy of measuring norbuprenorphine, especially in complex samples. nih.gov

Table 2: Applications of this compound in Research

| Application | Description | Technique | Reference |

|---|---|---|---|

| Internal Standard | Used for the accurate quantification of buprenorphine in biological samples. | LC-MS/MS, GC-MS | researchgate.netnih.gov |

| Pharmacokinetic Studies | Enables precise measurement of drug concentrations over time to determine pharmacokinetic parameters. | LC-MS/MS | mdpi.comnih.gov |

| Metabolic Research | Facilitates the study of buprenorphine's metabolic pathways and the formation of metabolites like norbuprenorphine. | LC-MS/MS | spectroscopyonline.combiorxiv.org |

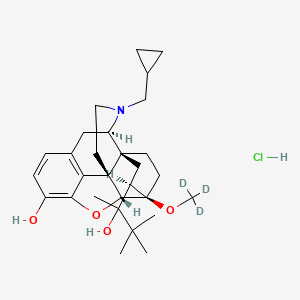

Structure

3D Structure of Parent

Properties

Molecular Formula |

C29H42ClNO4 |

|---|---|

Molecular Weight |

507.1 g/mol |

IUPAC Name |

(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-(trideuteriomethoxy)-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride |

InChI |

InChI=1S/C29H41NO4.ClH/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28;/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3;1H/t20-,21-,24-,26?,27-,28+,29-;/m1./s1/i5D3; |

InChI Key |

UAIXRPCCYXNJMQ-STVQZXFISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])O[C@]12CC[C@@]3(C[C@@H]1C(C)(C(C)(C)C)O)[C@H]4CC5=C6[C@]3([C@H]2OC6=C(C=C5)O)CCN4CC7CC7.Cl |

Canonical SMILES |

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Buprenorphine D3 Hydrochloride

Strategies for Deuterium (B1214612) Incorporation

The strategic placement of deuterium atoms within the buprenorphine structure is crucial for achieving the desired metabolic profile. This is accomplished through various specialized techniques.

Precision deuteration involves the selective replacement of hydrogen atoms with deuterium at specific sites in the molecule. nih.gov This technique leverages the kinetic isotope effect, where the greater mass of deuterium compared to hydrogen leads to a stronger chemical bond, thereby slowing down metabolic processes that involve the cleavage of that bond. biorxiv.org For buprenorphine, this is particularly relevant to the N-dealkylation process, a primary metabolic pathway. nih.govbiorxiv.org The goal of this "deuterium-enrichment" is to increase the amount of deuterium in the molecule above its natural abundance. google.com

A key target for deuteration in the buprenorphine molecule is the N-cyclopropylmethyl group. nih.govbiorxiv.org The metabolic cleavage of this group by cytochrome P450 enzymes is a significant step in the formation of its active metabolite, norbuprenorphine (B1208861). nih.govbiorxiv.org By introducing deuterium into the methylene (B1212753) hydrogens adjacent to the tertiary nitrogen within this moiety, the rate of this N-dealkylation is significantly reduced. nih.gov This site-specific deuteration is a prime example of how isotopic labeling can be used to modulate the metabolic fate of a drug. nih.govbiorxiv.org

Chemical Synthesis Routes and Optimization

The synthesis of buprenorphine and its deuterated analogs is a multi-step process that has been refined over time to improve efficiency and yield.

The most common starting material for the commercial synthesis of buprenorphine is thebaine, an alkaloid extracted from the poppy plant, Papaver somniferum. qub.ac.ukgoogle.com Thebaine's complex structure provides the necessary backbone for the synthesis of buprenorphine. journalofappliedbioanalysis.com However, the conversion of thebaine to buprenorphine requires several chemical transformations, including N- and O-demethylation, which can involve harsh reagents and conditions. qub.ac.ukalmacgroup.com The scarcity and high cost of thebaine have also driven research into more efficient synthetic routes. google.com

The traditional synthesis from thebaine involves a Diels-Alder reaction, followed by Grignard addition and subsequent demethylation steps. scribd.com One established method for N-demethylation is the von Braun reaction, which utilizes cyanogen (B1215507) bromide. qub.ac.ukalmacgroup.com

Alternative and improved synthetic routes are continuously being explored to enhance efficiency and reduce the use of toxic reagents. cuni.cz These include palladium-catalyzed N-demethylation/acylation methods and enzymatic N- and O-demethylation reactions, which offer a more environmentally friendly approach. qub.ac.ukcuni.cz

Characterization of Synthesized Buprenorphine-d3 Hydrochloride

Once synthesized, this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. Various analytical techniques are employed for this purpose.

For instance, mass spectrometry is a critical tool. In one study, the analysis of derivatized buprenorphine and its deuterated forms was performed using gas chromatography-mass spectrometry (GC-MS). nih.gov The mass spectrometer can be operated in scan mode to identify the characteristic mass-to-charge ratios (m/z) of the parent compound and its fragments, confirming the incorporation of deuterium. nih.gov For example, multiple reaction monitoring transitions for buprenorphine and norbuprenorphine-d3 (B6595575) have been identified as m/z 468.5>55.2 and m/z 417.3>82.9, respectively. nih.gov

High-performance liquid chromatography (HPLC) is another essential technique for assessing the purity of the synthesized compound. A reverse-phase HPLC (RP-HPLC) method can be used to separate buprenorphine hydrochloride from any impurities or related substances. scribd.comlupinepublishers.com The retention time under specific chromatographic conditions helps to identify the compound. nih.gov

The following table summarizes the key analytical parameters used in the characterization of buprenorphine and its deuterated forms:

Table 1: Analytical Characterization Parameters| Parameter | Technique | Description |

|---|---|---|

| Identity and Isotopic Enrichment | Mass Spectrometry (MS) | Confirms the molecular weight and the successful incorporation of deuterium by analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments. |

| Purity | High-Performance Liquid Chromatography (HPLC) | Separates the target compound from impurities, allowing for the quantification of its purity based on the peak area in the chromatogram. |

| Structure Elucidation | Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure and the specific location of the deuterium atoms within the molecule. |

The combination of these analytical methods ensures the quality and consistency of the synthesized this compound.

Spectroscopic Confirmation of Deuteration

Spectroscopic methods are essential to confirm the successful incorporation of deuterium atoms at the specific methoxy (B1213986) (-OCH₃) position. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is used.

Mass Spectrometry (MS): The most direct evidence of deuteration comes from the mass spectrum. The molecular weight of Buprenorphine-d3 will be three mass units higher than that of its non-deuterated counterpart due to the replacement of three ¹H atoms (atomic mass ≈ 1.008) with three ²H atoms (atomic mass ≈ 2.014).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In the proton NMR spectrum of unlabeled buprenorphine, the methoxy group protons appear as a distinct singlet. For Buprenorphine-d3, this signal would be absent, providing clear evidence that the protons have been replaced. The ¹H NMR spectrum for a related deuterated analogue (Buprenorphine-d2) shows the methoxy proton singlet at approximately 3.51 ppm. biorxiv.org

¹³C NMR: In the carbon-13 NMR spectrum, the carbon of the deuterated methoxy group (CD₃) would exhibit a characteristic triplet splitting pattern due to coupling with the deuterium nucleus (spin I=1). Its chemical shift would also be slightly different compared to the non-deuterated CH₃ group.

| Spectroscopic Technique | Unlabeled Buprenorphine (Expected) | Buprenorphine-d3 (Expected) | Purpose |

| Mass Spectrometry | Molecular Ion (M+H)⁺ at m/z 468.3 | Molecular Ion (M+H)⁺ at m/z 471.3 | Confirms mass increase due to 3 deuterium atoms. |

| ¹H NMR | Singlet at ~3.5 ppm (3H, -OCH₃) | Absence of singlet at ~3.5 ppm | Confirms replacement of methoxy protons. |

| ¹³C NMR | Quartet for -OCH₃ | Triplet for -OCD₃ | Confirms deuteration at the methyl carbon and shows C-D coupling. |

Purity and Isotopic Enrichment Assessment

Ensuring the quality of this compound involves rigorous testing to determine its chemical purity and the extent of isotopic labeling.

Chemical Purity: The chemical purity, which refers to the percentage of the desired compound free from other chemical substances, is typically assessed using High-Performance Liquid Chromatography (HPLC). researchgate.net This technique separates the target compound from any synthetic precursors, byproducts, or degradation products. A UV detector is commonly employed for quantification by comparing the peak area of the sample to that of a certified reference standard.

Isotopic Enrichment: Isotopic enrichment quantifies the percentage of the deuterated compound relative to any remaining unlabeled compound. This is a critical parameter for labeled standards. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this assessment. biorxiv.orgresearchgate.netjournalofappliedbioanalysis.com The method can selectively detect and quantify both the deuterated (Buprenorphine-d3) and non-deuterated (Buprenorphine) molecules based on their different molecular masses. The ratio of the mass spectrometer signal intensities for the two species allows for precise calculation of the isotopic enrichment, which is often required to be >99% for high-quality standards. nih.gov

| Analysis | Technique | Purpose | Key Measurement |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) with UV detection | To quantify impurities from synthesis or degradation. | Peak area percentage of the target compound relative to all detected peaks. |

| Isotopic Enrichment | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | To determine the percentage of molecules that are correctly deuterated. | Ratio of ion intensity of the deuterated species (m/z 471.3) to the unlabeled species (m/z 468.3). |

Advanced Analytical Method Development and Validation Utilizing Buprenorphine D3 Hydrochloride As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise quantification of chemical substances. wikipedia.orgnih.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, known as an internal standard, to the sample. wikipedia.orgyoutube.com In this case, Buprenorphine-d3 Hydrochloride serves as the internal standard for the quantification of buprenorphine. This standard is chemically identical to the analyte of interest but has a different mass due to the substitution of three hydrogen atoms with deuterium (B1214612).

By measuring the ratio of the naturally occurring analyte to the isotopically labeled internal standard using a mass spectrometer, the exact amount of the analyte in the original sample can be determined. youtube.com This ratiometric measurement is a key feature of IDMS and is what confers its high precision and accuracy. wikipedia.org Unlike external calibration methods that rely on absolute signal intensities, IDMS is less susceptible to variations in sample preparation, instrument response, and matrix effects. chromatographyonline.com

The combination of IDMS with advanced instrumentation, such as tandem mass spectrometry (MS/MS), provides exceptional sensitivity and selectivity for bioanalytical applications. nih.govnih.gov This high sensitivity allows for the detection and quantification of buprenorphine at very low concentrations, often in the picogram per milliliter (pg/mL) range, which is crucial when analyzing biological samples where the drug may be present in minute amounts. nih.govnih.gov

The selectivity of the method is derived from the mass spectrometer's ability to differentiate between the analyte and other co-eluting compounds from the complex biological matrix. bioanalysis-zone.com Furthermore, the use of a stable isotope-labeled internal standard, which co-elutes with the analyte, ensures that any variations during the analytical process affect both the analyte and the internal standard equally, thus maintaining the accuracy of the measurement. chromatographyonline.comnih.gov

Biological matrices, such as plasma and urine, are complex mixtures of endogenous and exogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's ion source. longdom.org This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, resulting in inaccurate quantification. longdom.orgchromatographyonline.com

A significant advantage of using a stable isotope-labeled internal standard like this compound is its ability to effectively compensate for matrix effects. chromatographyonline.comlongdom.org Because the internal standard is chemically identical to the analyte, it experiences the same degree of ion suppression or enhancement. chromatographyonline.comwikipedia.org By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is normalized, leading to more accurate and reliable quantitative results. longdom.orgwikipedia.org

Chromatographic and Mass Spectrometric Techniques

The successful implementation of IDMS for buprenorphine analysis relies on the coupling of highly efficient separation techniques with sensitive and selective detection methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose. chromatographyonline.com

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. chromatographyonline.com In the context of buprenorphine analysis, LC-MS/MS methods are developed to separate buprenorphine and its metabolites from the complex biological matrix before they are introduced into the mass spectrometer for detection and quantification. chromatographyonline.comhelsinki.fi

The optimization of chromatographic conditions is a critical step in developing a robust LC-MS/MS method. The goal is to achieve efficient separation of the analyte from potentially interfering compounds in the matrix, thereby reducing the risk of ion suppression. longdom.org

Several factors are considered during the optimization process, including the choice of the analytical column and the composition of the mobile phase. Reversed-phase C18 columns are commonly used for the separation of buprenorphine and its metabolites. chromatographyonline.comhelsinki.fimdpi.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution containing additives like formic acid or ammonium (B1175870) formate (B1220265) to control the pH and improve peak shape. mdpi.com A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of all compounds of interest within a reasonable run time. mdpi.com

Interactive Data Table: Example Chromatographic Conditions for Buprenorphine Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Kinetex® 2.6 µm XB-C18 50 x 2.1 mm | Shiseido MG C18 (5 μm, 2.0 mm×50 mm) |

| Mobile Phase A | 0.1% formic acid in water | Water with 0.1% formic acid |

| Mobile Phase B | Methanol | Acetonitrile |

| Flow Rate | 0.4 mL/min | 0.4 mL/min |

| Column Temperature | 40 °C | 50 °C |

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity, which is crucial for accurate quantification in complex matrices. The most common mode of operation for quantitative analysis is Multiple Reaction Monitoring (MRM). helsinki.finih.gov

In MRM, the first quadrupole of the mass spectrometer is set to select the precursor ion (the protonated molecule of the analyte, [M+H]+), which is then fragmented in the collision cell. The third quadrupole is then set to monitor a specific product ion that is characteristic of the analyte. This precursor-to-product ion transition is highly specific to the analyte of interest, significantly reducing the likelihood of interference from other compounds. nih.gov

For the analysis of buprenorphine and its internal standard, this compound, specific MRM transitions are selected and optimized to achieve the highest sensitivity and specificity.

Interactive Data Table: Example MRM Transitions for Buprenorphine and Buprenorphine-d3

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Buprenorphine | 468.3 | 468.3 |

| Buprenorphine-d3 | 471.3 | 471.3 |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the confirmation and quantification of buprenorphine in biological matrices. Due to the low volatility of buprenorphine, a derivatization step is essential prior to analysis. mdpi.com In these methodologies, a deuterated internal standard, such as this compound, is crucial for accurate quantification. The internal standard, being chemically similar to the analyte, co-elutes and experiences similar conditions during extraction, derivatization, and injection. By comparing the ion signal of the target analyte to that of the known concentration of the deuterated standard, precise and accurate quantification can be achieved, correcting for any variations during sample preparation and analysis. researchgate.net Quantification is typically based on the ion ratios of the analytes to their corresponding deuterated analogs. colab.ws

To make buprenorphine and its metabolites suitable for GC-MS analysis, their volatility must be increased. This is accomplished through chemical derivatization, a process that modifies the chemical structure of the analytes. researchgate.net Common strategies include silylation, acylation, and alkylation. colab.wsnih.gov

One of the most effective and widely used methods is acylation, particularly through the formation of acetyl derivatives using acetic anhydride (B1165640). researchgate.netnih.govnih.gov This approach has been shown to yield the best performance characteristics when compared to other derivatization schemes like trifluoroacetyl, pentafluoropropionyl, and trimethylsilyl (B98337) (TMS) derivatives. researchgate.netnih.gov Derivatization with acetic anhydride not only enhances volatility but also improves chromatographic characteristics and ionization efficiency. nih.govnih.gov For instance, the base peak for the acetyl derivative of norbuprenorphine (B1208861) is 440 m/z, while for its d3-deuterated internal standard, it is 443 m/z, allowing for clear mass spectrometric differentiation. nih.gov This strategy is critical in overcoming analytical challenges, such as interference from high concentrations of the parent drug. nih.govnih.gov

A critical consideration when using a deuterated internal standard like Buprenorphine-d3 is the potential for "cross-contribution" or isotopic interference from the non-deuterated (native) analyte. researchgate.net This phenomenon can occur when the native analyte has a natural isotopic abundance that contributes to the mass channel being monitored for the deuterated standard, or when the deuterated standard contains isotopic impurities. researchgate.net

This is a significant issue in samples where the native buprenorphine concentration is exceptionally high compared to its metabolite, norbuprenorphine. colab.wsnih.gov In such cases, the high concentration of buprenorphine can artificially inflate the signal of its deuterated internal standard (e.g., buprenorphine-d4), leading to erroneously low calculated concentrations for norbuprenorphine. nih.govnih.gov

To address this, laboratories must evaluate the mass spectra of both the native analyte and the internal standard to select ions that are free from interference. researchgate.net The use of specific derivatization techniques, such as acetylation, can help mitigate this problem by altering fragmentation patterns. nih.gov Furthermore, employing a separate, dedicated internal standard for each analyte (e.g., Buprenorphine-d3 for buprenorphine and Norbuprenorphine-d3 (B6595575) for norbuprenorphine) is a robust strategy to ensure accurate measurement, especially in complex cases. colab.wsnih.govnih.gov

High Performance Liquid Chromatography (HPLC) with UV Detection (for parent Buprenorphine, contextual use for deuterated forms)

High Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used technique for the analysis of buprenorphine in pharmaceutical formulations. researchgate.netjfda-online.comresearchgate.net This method offers simplicity and robustness for quality control purposes. researchgate.net Chromatographic separation is typically achieved on a C18 or similar reversed-phase column with a mobile phase consisting of an organic solvent like acetonitrile and a buffer solution. researchgate.netresearchgate.net UV detection is commonly performed at wavelengths around 230 nm or 284 nm. researchgate.netjfda-online.com

The use of a deuterated internal standard like this compound in HPLC-UV analysis is contextual and fundamentally different from its role in mass spectrometry. Since UV detection does not differentiate based on mass, Buprenorphine-d3 and the parent buprenorphine are chromatographically identical and have indistinguishable UV spectra. Therefore, Buprenorphine-d3 cannot be used as an internal standard for quantification in a standalone HPLC-UV method. For quantitative HPLC-UV analysis, an internal standard must be a different chemical compound that is chromatographically resolved from the analyte. However, Buprenorphine-d3 can be used during method development and validation in a laboratory that also uses LC-MS. It can serve to confirm the retention time and peak identity of buprenorphine before the sample is subjected to mass spectrometric analysis for confirmation and definitive quantification.

Method Validation Parameters and Regulatory Guidelines

The validation of any analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose. For methods employing this compound as an internal standard, validation is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). researchgate.netijpba.info Key parameters evaluated include linearity, accuracy, precision, and reproducibility.

Linearity and Calibration Curve Establishment

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. When using Buprenorphine-d3 as an internal standard, a calibration curve is established by analyzing a series of standards containing known concentrations of buprenorphine and a constant concentration of the internal standard. nih.gov The curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. ijpba.info The relationship is assessed using least-squares regression analysis, and a high correlation coefficient (R²) is required to demonstrate linearity. nih.govresearchgate.net

| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (R²) | Source(s) |

| GC-MS | Blood | 0.05 - 30.0 µg/L | > 0.996 | nih.gov |

| UPLC-MS/MS | Urine | 9 - 1800 ng/mL | ≥ 0.995 | ingentaconnect.com |

| LC-MS/MS | Meconium | 20 - 2000 ng/g | > 0.98 | nih.gov |

| LC-MS/MS | Placenta | 1 - 50 ng/g | > 0.99 | nih.gov |

| HPLC-UV | Transdermal Patch | 30 - 70 µg/mL | 0.9999 | jfda-online.com |

Accuracy, Precision, and Reproducibility Assessments

Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among a series of measurements. ijpba.info Reproducibility is the precision under different conditions (e.g., different days, analysts, or equipment). These parameters are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) across the linear range. nih.govnih.gov

Accuracy is expressed as the percent recovery or relative error (%RE) of the measured concentration compared to the nominal concentration. researchgate.net

Precision is expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD) for a series of measurements. nih.govjfda-online.com Intra-day precision (repeatability) is assessed from replicate analyses on the same day, while inter-day precision (reproducibility) is determined by analyzing samples on different days. nih.govnih.gov

Regulatory guidelines typically require accuracy to be within ±15% of the nominal value (±20% at the lower limit of quantification) and precision (%CV) to be no greater than 15% (20% at the LLOQ). researchgate.net

| Parameter | Analyte/Method | Result | Source(s) |

| Accuracy | Buprenorphine / GC-MS | Intra-day: -5.40% to 1.73%Inter-day: -2.45% to 2.80% | nih.gov |

| Buprenorphine & Metabolites / LC-MS/MS | ≥85.7% of target value | nih.gov | |

| Buprenorphine & Naloxone / HPLC | Average Recovery: 99.58% and 99.7% | ijpba.info | |

| Precision | Buprenorphine & Norbuprenorphine / GC-MS | Intra-day: < 5.8% RSDInter-day: < 4.7% RSD | nih.gov |

| Buprenorphine & Metabolites / LC-MS/MS | Intra-assay: ≤13.9% RSDInter-assay: ≤12.4% RSD | nih.gov | |

| Buprenorphine & Metabolites / UFLC-MS/MS | Inter-assay: < 10% CV (plasma)< 15% CV (urine) | nih.gov | |

| Buprenorphine / HPLC-UV | Intra-day: 0.04% to 0.22% RSDInter-day: 0.65% to 0.88% RSD | jfda-online.com |

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental parameters in method validation, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The use of deuterated internal standards like this compound is instrumental in achieving the low detection and quantification limits required for pharmacokinetic and toxicological studies. The LOD is typically established as the concentration that produces a signal-to-noise ratio of at least 3, while the LOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy, often with a bias and relative standard deviation (RSD) within 15-20%. helsinki.finih.gov

Various studies have established the LOD and LOQ for buprenorphine and its metabolites in different biological matrices and pharmaceutical forms, showcasing the sensitivity of methods employing isotope-labeled internal standards. For instance, a highly sensitive ultra-fast liquid chromatography-tandem mass spectrometry (UFLC–MS/MS) method for plasma analysis reported an LOQ of 1 pg/mL for buprenorphine. nih.gov In urine analysis, LOQs can vary depending on the specific analyte, with values of 0.5 μg/L for buprenorphine and 3 μg/L for its metabolite, norbuprenorphine, being reported. helsinki.fi In more complex matrices like meconium, a validated LC-MS/MS method established an LOD and LOQ of 20 ng/g for buprenorphine and its related compounds. nih.gov For pharmaceutical dosage forms, high-performance liquid chromatography (HPLC) methods have achieved LOQs as low as 0.0237 µg/mL for buprenorphine. researchgate.netlupinepublishers.com

Table 1: Examples of LOD and LOQ for Buprenorphine Analysis Using Deuterated Internal Standards

| Matrix/Formulation | Analyte | LOD | LOQ | Reference |

|---|---|---|---|---|

| Plasma | Buprenorphine | Not Reported | 1 pg/mL | nih.gov |

| Plasma | Norbuprenorphine | Not Reported | 10 pg/mL | nih.gov |

| Urine | Buprenorphine (BUP) | Not Reported | 0.5 μg/L | helsinki.fi |

| Urine | Norbuprenorphine (NBUP) | Not Reported | 3 μg/L | helsinki.fi |

| Meconium | Buprenorphine & Metabolites | 20 ng/g | 20 ng/g | nih.gov |

| Tablet Formulation | Buprenorphine | 0.0078 µg/mL | 0.0237 µg/mL | researchgate.netlupinepublishers.com |

| Transdermal Patch | Buprenorphine | 0.008 µg/mL | 0.024 µg/mL | jfda-online.com |

Specificity and Robustness Evaluation

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In methods utilizing this compound, specificity is often evaluated by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard. helsinki.finih.gov One comprehensive study confirmed method specificity by demonstrating a lack of interference from 70 different licit and illicit drugs and their metabolites. nih.gov Another approach involves comparing the analysis of samples fortified with the analyte against those containing potential interferents, such as pharmaceutical excipients, to ensure that the results are unaffected. ijpba.info

Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. The evaluation of robustness is a critical component of method validation. Typical parameters that are varied include the pH and composition of the mobile phase, flow rate, and column temperature. jfda-online.comijpba.info For example, a method's robustness might be tested by altering the percentage of acetonitrile in the mobile phase or by adjusting the pH of a buffer solution. jfda-online.com The consistency of the results, often measured by the relative standard deviation (%RSD) of parameters like peak area and retention time, across these variations demonstrates the method's robustness. researchgate.netijpba.info A method is considered robust if the %RSD for these parameters remains within acceptable limits, typically less than 2%. researchgate.net

System Suitability Testing

System suitability testing (SST) is an integral part of analytical method validation and routine analysis. It is performed before and sometimes during a sample run to verify that the chromatographic system is performing adequately for the intended analysis. SST parameters are established to ensure the equipment, electronics, analytical operations, and samples to be analyzed constitute an integrated system that can be evaluated as a whole.

Key parameters for system suitability in HPLC methods include retention time, peak area, column efficiency (theoretical plates), and peak symmetry (tailing factor). ijpba.info Regulatory bodies and pharmacopoeias often define specific criteria for these tests. For instance, the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) provide a "Buprenorphine for system suitability" reference standard. lgcstandards.comcymitquimica.com This standard can be a mixture containing buprenorphine and a known impurity, such as Ethenobuprenorphine, to ensure the system can adequately resolve the main component from its related substances. usp.org Typically, a standard solution is injected multiple times (e.g., six replicate injections), and the %RSD for the peak area and retention time is calculated. jfda-online.com Acceptance criteria are generally set with an RSD of less than 2% for these parameters, confirming the precision of the system. ijpba.info

Table 2: Typical System Suitability Parameters and Acceptance Criteria

| Parameter | Typical Acceptance Criterion | Reference |

|---|---|---|

| Relative Standard Deviation (%RSD) of Peak Area | < 2% | ijpba.info |

| Relative Standard Deviation (%RSD) of Retention Time | < 2% | ijpba.info |

| Tailing Factor | ≤ 2 | ijpba.info |

| Theoretical Plates | > 2000 | ijpba.info |

Metabolic Pathway Elucidation and Kinetic Isotope Effect Studies Using Buprenorphine D3 Hydrochloride

In Vitro Metabolism Studies

The use of Buprenorphine-d3 Hydrochloride as an internal standard has been fundamental to the precise quantification of buprenorphine and its metabolites in complex biological matrices. This precision is essential for elucidating the intricate details of its metabolic pathways in controlled, in vitro environments.

Hepatic Microsomal Metabolism and Cytochrome P450 (CYP) Isozyme Investigations (e.g., CYP3A4, CYP2C8)

In vitro studies utilizing human liver microsomes (HLMs) and recombinant P450 enzymes have been crucial in identifying the primary enzymes responsible for buprenorphine's initial metabolism. nih.govpharmgkb.org The principal metabolic route is N-dealkylation, which converts buprenorphine into its primary active metabolite, norbuprenorphine (B1208861). nih.govpharmgkb.org

Investigations have demonstrated that this conversion is predominantly mediated by the cytochrome P450 enzyme system. nih.govresearchgate.net Among the various isoforms, CYP3A4 has been identified as the main contributor, responsible for approximately 65% of norbuprenorphine formation. nih.govpharmgkb.orgresearchgate.net The CYP2C8 isozyme also plays a significant, albeit lesser, role, accounting for about 30% of this metabolic process. nih.govpharmgkb.orgresearchgate.netfrontiersin.org Other isoforms, including CYP3A5 and CYP3A7, have also been shown to produce norbuprenorphine, though their contribution is less significant. nih.govnih.gov Buprenorphine has also been identified as a substrate for CYP2D6 and CYP3A4. researchgate.net The use of deuterated internal standards like this compound is vital in these experiments to ensure the accurate measurement of metabolite formation rates and to precisely determine the kinetic parameters of these enzymatic reactions. nih.gov

Glucuronidation Pathway Analysis (e.g., UGT1A1, UGT2B7, UGT1A3)

Following oxidative metabolism, both buprenorphine and norbuprenorphine undergo phase II metabolism through glucuronidation, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govnih.gov Detailed in vitro studies with human liver microsomes and specific UGT isoforms have mapped out this pathway. nih.gov

For the parent compound, buprenorphine, the main UGT enzymes involved are UGT2B7 and UGT1A1, with UGT1A3 also contributing. nih.govnih.gov Conversely, the glucuronidation of the metabolite, norbuprenorphine, is predominantly carried out by UGT1A3 and UGT1A1, with only a minor role for UGT2B7. nih.gov The relative contributions of these enzymes to the glucuronidation of buprenorphine and norbuprenorphine have been quantified, highlighting the distinct roles each isoform plays. nih.gov

Table 1: Relative Contribution of UGT Isoforms to Buprenorphine and Norbuprenorphine Glucuronidation

| Compound | UGT Isoform | Approximate Contribution | Reference |

| Buprenorphine | UGT2B7 | 41% | nih.gov |

| UGT1A1 | 10% | nih.gov | |

| Norbuprenorphine | UGT1A3 | 63% | nih.gov |

| UGT1A1 | 34% | nih.gov |

Identification and Characterization of Novel Metabolites (e.g., Hydroxy-Buprenorphine)

Beyond N-dealkylation and glucuronidation, research using human liver microsomes has uncovered additional metabolic pathways, leading to the discovery of novel metabolites. nih.govnih.govresearchgate.net Through the use of liquid chromatography-tandem mass spectrometry, several hydroxylated forms of buprenorphine and norbuprenorphine have been identified. nih.govresearchgate.net

These novel metabolites include two hydroxylated buprenorphine variants (M1 and M2) and three hydroxylated norbuprenorphine variants (M3, M4, and M5). nih.govresearchgate.net The formation of hydroxy-buprenorphine is mediated by CYP3A isoforms. nih.govresearchgate.net Time-course studies suggest two potential pathways for the formation of these metabolites: buprenorphine can first be hydroxylated to form M1 or M2 and then N-dealkylated, or it can be N-dealkylated to norbuprenorphine first, which is then hydroxylated to form M3. nih.govresearchgate.net The presence of some of these hydroxylated metabolites has been confirmed in the urine of individuals taking buprenorphine. nih.govnih.gov

Deuteration Impact on Metabolic Stability and Metabolite Formation

The strategic replacement of hydrogen atoms with deuterium (B1214612), a heavy isotope of hydrogen, can significantly alter a drug's metabolic profile due to the kinetic isotope effect. nih.gov This effect makes the carbon-deuterium bond more resistant to enzymatic cleavage than a carbon-hydrogen bond. nih.govresearchgate.net

Quantitative Assessment of Metabolite Exposure Reduction (e.g., Cmax, AUC of Norbuprenorphine)

The metabolic shift caused by deuteration has been quantitatively demonstrated in animal studies. nih.govnih.gov Following the administration of deuterated buprenorphine to rats, a significant reduction in the exposure to the norbuprenorphine metabolite was observed when compared to the administration of non-deuterated buprenorphine. nih.gov

Specifically, the maximum plasma concentration (Cmax) of norbuprenorphine was over 19-fold lower, and the total exposure over time, as measured by the area under the curve (AUC), was over 10-fold lower in rats that received the deuterated compound. nih.govnih.gov These findings provide clear, quantitative evidence that deuteration effectively reduces the formation of the norbuprenorphine metabolite. nih.gov

Table 2: Reduction in Norbuprenorphine Exposure in Rats Treated with Deuterated Buprenorphine

| Pharmacokinetic Parameter | Fold Reduction vs. Non-deuterated Buprenorphine | Reference |

| Cmax of Norbuprenorphine | > 19-fold lower | nih.gov |

| AUC of Norbuprenorphine | > 10-fold lower | nih.gov |

Mechanistic Investigations of Isotope Effects on Enzyme Kinetics

The substitution of hydrogen with its heavier isotope, deuterium, at a specific molecular position can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). researchgate.nettaylorandfrancis.com This effect is particularly pronounced when the bond to the isotope is broken in the rate-determining step of the reaction. researchgate.nettaylorandfrancis.com In pharmaceutical research, the deliberate use of deuteration in molecules like this compound serves as a powerful tool for investigating the mechanisms of drug metabolism, especially reactions catalyzed by the Cytochrome P450 (P450) enzyme system. researchgate.netnih.gov

Buprenorphine's primary metabolic pathway involves N-dealkylation of its cyclopropylmethyl group to form the active metabolite norbuprenorphine. researchgate.netnih.govfrontiersin.org This oxidative reaction is predominantly catalyzed by the hepatic enzymes CYP3A4 and CYP2C8. researchgate.netnih.gov By replacing hydrogen atoms with deuterium on the methoxy (B1213986) group (as in Buprenorphine-d3) or other strategic positions, researchers can probe the mechanics of this enzymatic conversion. If the C-H bond cleavage is a rate-limiting step, the stronger C-D bond will result in a slower reaction rate. taylorandfrancis.com Observing a significant KIE provides strong evidence for the specific C-H bond being broken during the enzymatic reaction and confirms that this step is rate-determining. nih.gov

Research using deuterated buprenorphine has provided significant insights into its metabolic fate. A study comparing the pharmacokinetics of a deuterated buprenorphine analog (BUP-D2) with standard buprenorphine in rats demonstrated a substantial reduction in the formation of norbuprenorphine. frontiersin.org These findings indicate that precision deuteration makes the target site less susceptible to metabolic cleavage by P450 enzymes. frontiersin.org

The table below summarizes key pharmacokinetic parameters from a comparative study, illustrating the impact of deuteration on the generation of the primary metabolite, norbuprenorphine.

Pharmacokinetic Parameters of Norbuprenorphine after Administration of Buprenorphine (BUP) vs. Deuterated Buprenorphine (BUP-D2) in Rats

| Parameter | BUP-treated rats | BUP-D2-treated rats | Fold Difference |

|---|---|---|---|

| Cmax (ng/mL) | 2.68 | 0.14 | >19x lower |

| AUC (h*ng/mL) | 7.78 | 0.74 | >10x lower |

Data sourced from a study investigating the effects of precision deuteration on buprenorphine metabolism. frontiersin.org

Binding Affinities (Ki) of Buprenorphine Metabolites at Human Opioid Receptors

| Compound | mu Receptor (pM) | delta Receptor (nM) | kappa Receptor (nM) |

|---|---|---|---|

| Buprenorphine-3-glucuronide | 4.9 ± 2.7 | 270 ± 0.4 | No Affinity |

| Norbuprenorphine-3-glucuronide | No Affinity | No Affinity | 300 ± 0.5 |

Ki values represent the concentration required to inhibit 50% of radioligand binding. Lower values indicate higher affinity. Data from in vitro binding assays. nih.gov

By using stable isotope-labeled compounds like this compound, researchers can precisely trace and quantify the parent drug and its metabolites in biological samples, further elucidating the complex interplay between metabolic pathways and enzyme kinetics. nih.gov These mechanistic investigations not only deepen the fundamental understanding of enzyme function but can also inform the design of new chemical entities with modified pharmacokinetic properties. researchgate.net

Pharmacological Characterization of Deuterated Buprenorphine in Preclinical Models

Comparative Opioid Receptor Binding Affinities and Selectivity

The therapeutic and adverse effects of buprenorphine are mediated through its interaction with various opioid receptors. Therefore, a critical aspect of characterizing Buprenorphine-d3 Hydrochloride is to determine if the deuteration process alters its binding affinity and selectivity for these receptors compared to the parent compound, buprenorphine.

Radioligand competition binding assays are a standard in vitro method used to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the receptor in the presence of varying concentrations of the test compound (in this case, this compound or buprenorphine). By measuring the displacement of the radiolabeled ligand, the binding affinity of the test compound can be calculated, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

Studies have demonstrated that the deuteration of buprenorphine does not significantly alter its pharmacodynamic properties, including its affinity for opioid receptors. nih.govbiorxiv.orgnih.gov Both buprenorphine and its deuterated counterpart exhibit high affinity for opioid receptors. nih.govnih.gov

Both buprenorphine and this compound demonstrate a very high affinity for the mu-opioid receptor (MOR). nih.govnaabt.orgnih.gov This strong binding is a key characteristic of buprenorphine's pharmacology, contributing to its partial agonist activity at this receptor. naabt.orgpainphysicianjournal.comny.gov Preclinical studies utilizing radioligand competition binding assays have shown that both compounds exhibit sub-nanomolar affinity for the human MOR. nih.gov The high affinity of buprenorphine for the MOR allows it to displace other opioids, such as morphine and methadone, from the receptor. naabt.org

Similar to its interaction with the MOR, buprenorphine and its deuterated analog display high affinity for the kappa-opioid receptor (KOR). nih.gov At the KOR, buprenorphine acts as an antagonist. naabt.orgpainphysicianjournal.com This antagonistic activity at the KOR is believed to contribute to some of buprenorphine's unique clinical effects. Research indicates that both the deuterated and non-deuterated forms of buprenorphine possess sub-nanomolar binding affinities for the human KOR. nih.gov

Buprenorphine and this compound also bind to the delta-opioid receptor (DOR), exhibiting high, sub-nanomolar affinity. nih.gov At the DOR, buprenorphine is generally considered to function as an antagonist. researchgate.net

Comparative Opioid Receptor Binding Affinities (Ki, nM)

| Compound | Mu-Opioid Receptor (MOR) | Kappa-Opioid Receptor (KOR) | Delta-Opioid Receptor (DOR) |

| Buprenorphine | Sub-nanomolar nih.gov | Sub-nanomolar nih.gov | Sub-nanomolar nih.gov |

| Buprenorphine-d3 | Sub-nanomolar nih.gov | Sub-nanomolar nih.gov | Sub-nanomolar nih.gov |

This table summarizes the high-level findings of equivalent sub-nanomolar affinities. For specific numerical Ki values, refer to the primary research literature.

Functional Opioid Receptor Efficacy Studies

Beyond determining binding affinity, it is crucial to understand the functional consequences of a ligand binding to its receptor. Functional efficacy studies assess the ability of a compound to activate the receptor and initiate intracellular signaling cascades.

The [35S]GTPγS binding assay is a widely used functional assay to measure the activation of G-protein coupled receptors (GPCRs), such as opioid receptors. nih.govcreative-bioarray.comsemanticscholar.org When an agonist binds to a GPCR, it promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the associated G-protein, leading to its activation. The [35S]GTPγS assay utilizes a non-hydrolyzable analog of GTP, [35S]GTPγS, which, upon binding to the G-protein, results in a persistent activated state that can be quantified. creative-bioarray.com This assay can determine the potency (EC50) and efficacy (Emax) of a compound in activating G-protein signaling. creative-bioarray.com

Studies comparing buprenorphine and its deuterated form have utilized [35S]GTPγS binding assays to assess their ability to activate G-proteins via human mu, delta, and kappa opioid receptors. nih.govbiorxiv.orgnih.gov The results of these studies indicate that deuterated buprenorphine activates opioid receptors with equal potency and efficacy as the parent buprenorphine compound. nih.govbiorxiv.orgnih.gov

At the MOR, buprenorphine is known to be a partial agonist, meaning it activates the receptor but to a lesser degree than a full agonist. naabt.orgnih.gov This partial agonism is reflected in [35S]GTPγS binding assays, where buprenorphine stimulates G-protein activation to a lower maximal effect compared to full agonists. nih.gov At the DOR, buprenorphine shows little to no stimulation of [35S]GTPγS binding, consistent with its antagonistic properties at this receptor. researchgate.net At the KOR, buprenorphine can act as an inverse agonist, reducing basal [35S]GTPγS binding. researchgate.net

Comparative Functional Efficacy in [35S]GTPγS Binding Assays

| Compound | Receptor | Potency (EC50) | Efficacy (Emax) |

| Buprenorphine | MOR | Equivalent to Buprenorphine-d3 nih.govnih.gov | Partial Agonist nih.gov |

| Buprenorphine-d3 | MOR | Equivalent to Buprenorphine nih.govnih.gov | Partial Agonist nih.govnih.gov |

| Buprenorphine | KOR | Equivalent to Buprenorphine-d3 nih.govnih.gov | Antagonist/Inverse Agonist researchgate.net |

| Buprenorphine-d3 | KOR | Equivalent to Buprenorphine nih.govnih.gov | Antagonist/Inverse Agonist nih.govnih.gov |

| Buprenorphine | DOR | Equivalent to Buprenorphine-d3 nih.govnih.gov | Antagonist researchgate.net |

| Buprenorphine-d3 | DOR | Equivalent to Buprenorphine nih.govnih.gov | Antagonist nih.govnih.gov |

This table provides a qualitative comparison based on available research. Specific EC50 and Emax values can vary depending on the experimental conditions and cell systems used.

In Vivo Pharmacodynamic Assessments in Preclinical Models

Antinociceptive Activity in Rodent Models (e.g., Tail Withdrawal, Hot Plate Assays)

The primary therapeutic effect of buprenorphine is analgesia, or pain relief. Preclinical evaluations of deuterated buprenorphine have focused on confirming that this critical pharmacodynamic property remains intact. Standard rodent models of antinociception, such as the warm-water tail withdrawal assay, are used to measure the analgesic effects of a compound. nih.gov In this assay, the latency of a rat to withdraw its tail from warm water is measured as an endpoint of nociception. nih.gov

Studies directly comparing deuterated buprenorphine (BUP-D2) with non-deuterated buprenorphine (BUP) in the warm-water tail withdrawal assay in rats found that BUP-D2 induced antinociception with equal potency and efficacy as BUP. nih.govnih.gov Researchers observed no significant differences in tail withdrawal latency between the groups treated with BUP and BUP-D2 at any of the doses tested. nih.gov

The potency (ED₅₀, the dose required to produce 50% of the maximum effect) and the maximum possible effect (%MPE) were calculated to be indistinguishable between the two compounds at multiple time points post-administration. nih.gov This demonstrates that from an in vivo functional perspective, deuteration did not alter the compound's ability to produce pain relief in this established preclinical model. nih.govbiorxiv.org

| Compound | Time Post-Injection | ED₅₀ (mg/kg) | Maximum Possible Effect (%MPE) |

|---|---|---|---|

| Buprenorphine (BUP) | 10 min | 0.024 | 100% |

| 60 min | 0.022 | 100% | |

| Deuterated Buprenorphine (BUP-D2) | 10 min | 0.023 | 100% |

| 60 min | 0.023 | 100% |

Absence of Significant Pharmacodynamic Alterations Post-Deuteration

A key objective of precision deuteration in drug development is often to alter a molecule's pharmacokinetics (how the body processes the drug) without affecting its pharmacodynamics (how the drug affects the body). nih.govbiorxiv.org Research on deuterated buprenorphine has substantiated this principle. The comprehensive preclinical assessments show that BUP-D2 retains the key pharmacodynamic properties of the parent compound, buprenorphine. nih.govnih.gov

Application of Buprenorphine D3 Hydrochloride in Advanced Research Paradigms

Role in Quantitative Drug Metabolomics

In the field of quantitative drug metabolomics, Buprenorphine-d3 hydrochloride is primarily utilized as an internal standard for analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The core principle behind its use is isotope dilution mass spectrometry, a highly accurate method for quantifying molecules.

The process involves adding a known quantity of this compound to a biological sample (e.g., plasma or urine) prior to sample preparation and analysis. Because the deuterated standard is chemically identical to the non-labeled (endogenous) buprenorphine, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during the LC-MS/MS analysis. helsinki.finih.govnih.gov

By monitoring the distinct mass-to-charge (m/z) ratios of both the analyte (buprenorphine) and the internal standard (Buprenorphine-d3), a ratio of their signal intensities can be calculated. This ratio is then used to determine the precise concentration of buprenorphine in the original sample, effectively correcting for any sample loss or analytical variability. This approach allows for the highly accurate and precise quantification of buprenorphine and its primary metabolite, norbuprenorphine (B1208861), for which Norbuprenorphine-d3 (B6595575) is also used as an internal standard. nih.govoup.comresearchgate.net

Table 1: LC-MS/MS Parameters for Buprenorphine and its Deuterated Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|---|---|

| Buprenorphine | 468.3 | 396.3 | Buprenorphine-d4* | 472.3 | 415.3 |

| Norbuprenorphine | 414.2 | 187.1 | Norbuprenorphine-d3 | 417.3 | 101.0 |

Note: Buprenorphine-d4 is also commonly used and functions identically to Buprenorphine-d3 for these purposes. nih.govnih.gov

Facilitating Mechanistic Pharmacokinetic Studies

Mechanistic pharmacokinetic (PK) studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. The accuracy of these studies relies on the precise measurement of drug and metabolite concentrations in biological fluids and tissues over time. This compound is crucial for generating the high-quality data needed for robust PK modeling. researchgate.netlatrinawaldenexamsolutions.com

By serving as an ideal internal standard, it enables researchers to:

Accurately Define Concentration-Time Profiles: Precise quantification at various time points after drug administration allows for the accurate determination of key PK parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC). researchgate.net

Investigate Metabolic Pathways: Buprenorphine is primarily metabolized by the CYP3A4 enzyme to norbuprenorphine. latrinawaldenexamsolutions.com Using deuterated standards for both the parent drug and its metabolite allows for the simultaneous and accurate tracking of this metabolic conversion, providing insights into enzyme kinetics and potential drug-drug interactions. spectroscopyonline.com

Characterize Dose-Dependent Effects: Studies have shown that buprenorphine can exhibit nonlinear pharmacokinetics. The precision afforded by using this compound as an internal standard is essential for characterizing these complex, dose-dependent changes in clearance and volume of distribution. researchgate.net

A recent study in rats demonstrated how precision deuteration can directly alter pharmacokinetics. A deuterated version of buprenorphine (BUP-D2) was shown to resist metabolism to norbuprenorphine, resulting in significantly lower blood concentrations of the active metabolite compared to the non-deuterated form. nih.govnih.gov This highlights how deuteration itself can be a tool to modulate metabolic pathways, a key area of pharmacokinetic research.

Development of Certified Reference Materials for Deuterated Drugs

A Certified Reference Material (CRM) is a standard that has been characterized for one or more of its properties by a metrologically valid procedure, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. nata.com.aubioscience.co.uk this compound is available as a CRM from various suppliers who operate under international quality standards. lgcstandards.com

The production of these CRMs is accredited under standards such as ISO 17034, which specifies the requirements for the competent and consistent operation of reference material producers. nata.com.aulabunlimited.comreagecon.comexcedr.com This accreditation ensures the highest level of quality assurance and provides users with confidence in the material's identity, purity, concentration, and stability. labunlimited.comansi.org

These CRMs are critical for:

Assuring Quality Control in Clinical and Forensic Laboratories: Labs use CRMs to calibrate instruments, validate analytical methods, and perform routine quality checks, ensuring the accuracy and reliability of patient or forensic sample testing.

Ensuring Inter-laboratory Comparability: By using a common, well-characterized standard, different laboratories can obtain comparable and reproducible results.

Supporting Regulatory Compliance: Regulatory bodies often require that analytical testing be performed using traceable and certified reference materials.

Organizations like the Centers for Disease Control and Prevention (CDC) have developed programs, such as the Traceable Opioid Material® Kits (TOM Kits®), which include a range of opioid CRMs and their stable isotope-labeled standards to support the accurate detection of emerging opioids by national laboratories. cerilliant.comreginfo.govcdc.gov

Future Directions in Deuterated Drug Research for Opioid Analogs

The application of deuterium (B1214612) in pharmacology is expanding beyond its use as an analytical standard. The "deuterium switch" is a medicinal chemistry strategy where hydrogen atoms at sites of metabolism on a drug molecule are replaced with deuterium. nih.gov This can significantly slow down the rate of metabolic breakdown due to the kinetic isotope effect, as the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. researchgate.net

Future research for opioid analogs is likely to focus on two main areas:

Development of Novel Deuterated Opioids with Improved Safety Profiles:

Reduced Metabolic Toxicity: Strategic deuteration can slow the formation of potentially toxic or active metabolites. For example, research has shown that a deuterated form of buprenorphine resists metabolism to norbuprenorphine, a metabolite implicated in certain adverse effects. nih.govresearchgate.net This approach could be applied to other opioids to create safer analgesics.

Improved Pharmacokinetics: Deuteration can lead to a longer drug half-life, more consistent plasma concentrations, and potentially a reduced dosing frequency. nih.govnih.gov Studies on d9-methadone, for instance, showed an improved pharmacokinetic profile and safety margin compared to its non-deuterated counterpart. nih.gov This could lead to opioid analgesics with more predictable effects and lower abuse potential.

Creation of Certified Reference Materials for Novel Synthetic Opioids (NSOs):

As new and potent fentanyl analogs and other NSOs continue to emerge, there is an urgent need for corresponding deuterated internal standards. These standards are essential for forensic and clinical laboratories to develop accurate and reliable methods for detecting and quantifying these dangerous substances in biological samples.

The continued exploration of deuteration offers a promising avenue to both enhance the therapeutic properties of existing opioid analgesics and to provide the critical analytical tools needed to address the ongoing opioid crisis. nih.govscienceopen.com

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Buprenorphine-d3 Hydrochloride with high isotopic purity?

- Methodological Answer : Synthesis requires deuterium incorporation at specific positions using deuterated precursors (e.g., D₂O or deuterated solvents) and catalysts (e.g., Pd/C under deuterium gas). Isotopic purity must be verified via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm ≥98% deuterium enrichment. Contamination risks during purification (e.g., column chromatography) should be mitigated by dedicated glassware and inert atmospheres .

Q. Which analytical techniques are recommended for quantifying this compound in complex biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its specificity for distinguishing isotopic analogs. For example:

- Column : C18 reversed-phase (2.1 × 50 mm, 1.7 µm).

- Mobile Phase : 0.1% formic acid in water/acetonitrile (gradient elution).

- Internal Standard : Use a structurally similar deuterated compound (e.g., Buprenorphine-d6) to correct for matrix effects. Validation should include linearity (1–100 ng/mL), precision (%CV <15%), and recovery (>80%) .

Q. How does the stability of this compound differ from its non-deuterated form under varying storage conditions?

- Methodological Answer : Deuterium substitution may reduce metabolic degradation but increase susceptibility to exchange in aqueous environments. Stability studies should compare both forms under accelerated conditions (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC-UV at 298 nm and track deuterium loss using isotopic ratio mass spectrometry (IRMS) .

Advanced Research Questions

Q. How can pharmacokinetic studies be designed to isolate the isotope effect of deuterium in this compound?

- Methodological Answer : Employ a crossover design with non-deuterated Buprenorphine Hydrochloride as the control. Key parameters:

- Dosing : Equivalent molar doses administered intravenously and orally.

- Sampling : Frequent plasma sampling over 48 hours to capture absorption/distribution phases.

- Analysis : Use compartmental modeling to compare AUC, Cmax, and half-life. Adjust for deuterium-hydrogen exchange using IRMS data .

Q. What experimental strategies resolve discrepancies in μ-opioid receptor binding affinity data between Buprenorphine and this compound?

- Methodological Answer : Conduct competitive binding assays (e.g., radioligand displacement with [³H]-DAMGO) under standardized buffer conditions (pH 7.4, 25 mM HEPES). Control for deuterium-induced conformational changes by:

- Temperature : Perform assays at 4°C to minimize kinetic isotope effects.

- Receptor Source : Use homogenates from the same cell line (e.g., CHO-K1 transfected with human μ-opioid receptors).

- Data Normalization : Express results as % inhibition relative to non-deuterated controls .

Q. How should researchers address batch-to-batch variability in deuterium enrichment during preclinical trials?

- Methodological Answer : Implement quality control (QC) protocols:

- Pre-Synthesis : Validate deuterated precursors via NMR.

- Post-Synthesis : Require certificates of analysis (CoA) with HRMS and isotopic purity data.

- In Vivo : Use pharmacokinetic data to correlate deuterium enrichment with metabolic outcomes (e.g., AUC vs. % deuterium retention). Statistical models (e.g., mixed-effects regression) can adjust for variability .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the metabolic half-life of this compound in hepatic microsomes?

- Methodological Answer : Variations may arise from differences in microsome sources (e.g., human vs. rat) or incubation conditions (e.g., NADPH concentration). Standardize protocols:

- Microsome Preparation : Pooled human liver microsomes (n ≥ 50 donors).

- Incubation : 1 mg/mL protein, 1 mM NADPH, 37°C.

- Deuterium Loss Correction : Use IRMS to quantify residual deuterium in metabolites (e.g., norbuprenorphine-d3) and normalize half-life calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.